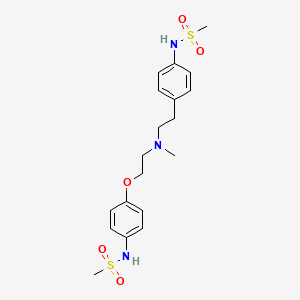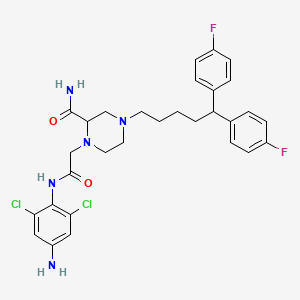
Draflazine
描述
地拉嗪是一种有效的平衡型核苷转运蛋白抑制剂,专门针对平衡型核苷转运蛋白1。 该化合物以其心血管保护特性而闻名,因为它能够增强腺苷在缺血心肌中的受体介导的作用 .
科学研究应用
地拉嗪具有广泛的科学研究应用:
化学: 用作研究核苷转运蛋白抑制剂的参考化合物。
生物学: 研究其在调节生物系统中腺苷水平方面的作用。
医学: 探索其心血管保护作用,特别是在涉及缺血和再灌注损伤的疾病中。
工业: 用于开发针对核苷转运蛋白的新药 .
作用机制
地拉嗪通过抑制平衡型核苷转运蛋白1发挥作用,从而增加腺苷的胞外浓度。 这导致腺苷受体活化增强,腺苷受体介导各种心血管保护作用,包括血管扩张、抗炎反应和防止缺血损伤 .
生化分析
Biochemical Properties
Draflazine interacts primarily with the equilibrative nucleoside transporter 1 (ENT1), exhibiting a high degree of selectivity over ENT2 . ENT1 is a crucial protein involved in the transport of nucleosides across cell membranes. By inhibiting ENT1, this compound can impact various biochemical reactions, particularly those involving nucleosides.
Cellular Effects
This compound’s primary cellular effect is the inhibition of ENT1, which can influence various cellular processes. For instance, ENT1 plays a crucial role in adenosine transport, a molecule involved in numerous cellular functions, including energy transfer and signal transduction . By inhibiting ENT1, this compound can potentially disrupt these processes, leading to various cellular effects.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with ENT1. It binds to ENT1, inhibiting the transporter’s function and thereby disrupting the normal transport of nucleosides across the cell membrane . This can lead to changes in cellular metabolism and gene expression, as nucleosides play key roles in these processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been observed in studies where it was administered as a 15 min intravenous infusion. Plasma and whole blood concentrations were measured up to 32 hours post-dose . The pharmacokinetics of this compound in blood were determined and characterized by a two-compartment pharmacokinetic model .
Metabolic Pathways
Nucleosides are key components of nucleotides, which are essential for various metabolic processes, including DNA replication and energy metabolism .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are closely tied to its interaction with ENT1. As an ENT1 inhibitor, this compound can influence the transport and distribution of nucleosides within cells
Subcellular Localization
The subcellular localization of this compound is not fully known. Given its role as an ENT1 inhibitor, it’s likely that this compound localizes to areas where ENT1 is present. ENT1 is typically found in the cell membrane, suggesting that this compound may also localize to this area to exert its effects .
准备方法
合成路线和反应条件
地拉嗪可以通过多步合成过程合成,包括将4-氨基-2,6-二氯苯胺与5,5-双(4-氟苯基)戊酸反应,然后用哌嗪环化,最后酰化。 反应条件通常包括使用有机溶剂,如二甲基亚砜和乙醇,反应温度保持在25°C到80°C之间 .
工业生产方法
地拉嗪的工业生产涉及使用与实验室合成类似的反应条件的大规模合成,但针对更高的产量和纯度进行了优化。 该过程包括严格的纯化步骤,如重结晶和色谱,以确保最终产品符合药品标准 .
化学反应分析
反应类型
地拉嗪会发生各种化学反应,包括:
氧化: 地拉嗪在特定条件下可以被氧化形成相应的氧化物。
还原: 该化合物可以被还原为其胺衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 采用氢氧化钠和各种烷基卤化物等试剂.
形成的主要产物
相似化合物的比较
类似化合物
双嘧达莫: 另一种具有类似心血管保护特性的核苷转运蛋白抑制剂。
独特性
地拉嗪在对平衡型核苷转运蛋白1的选择性高于对平衡型核苷转运蛋白2方面是独特的,使其特别有效地调节特定组织中的腺苷水平 .
属性
IUPAC Name |
1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYIWLIESDFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33Cl2F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869655 | |
| Record name | 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120770-34-5 | |
| Record name | Draflazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120770-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Draflazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DRAFLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Draflazine exerts its pharmacological effects by binding to and inhibiting equilibrative nucleoside transporter 1 (ENT1) [, ]. This inhibition prevents the cellular uptake of adenosine, leading to an increase in its extracellular concentration [, , ]. This elevation in adenosine levels can then activate adenosine receptors (primarily A1 and A2A subtypes), triggering various downstream effects depending on the tissue and receptor subtype involved [, , , , , , ].
ANone: The provided abstracts primarily focus on the pharmacological aspects of this compound and do not provide detailed information about its material compatibility, stability under various conditions, or specific applications beyond its therapeutic potential.
A: this compound is not a catalyst. It functions as an inhibitor of ENT1, meaning it binds to the transporter and hinders its function, rather than catalyzing a chemical reaction [, , ].
A: While the abstracts don't provide explicit details on computational studies, one study mentions the development of a physiological red blood cell kinetic model to understand the relationship between adenosine breakdown inhibition and nucleoside transporter occupancy by this compound []. This suggests the use of computational modeling in understanding this compound's pharmacokinetics.
A: Research indicates that specific structural features of this compound are crucial for its interaction with ENT1. Studies involving this compound analogues and chimeric constructs between human and rat ENT1 have identified transmembrane segments 3-6 as crucial for binding to coronary vasodilator drugs, including this compound [, ]. Mutations at specific residues within ENT1, such as Trp29, significantly influence the binding affinity of this compound and its analogues []. Additionally, research on the stereoselectivity of this compound enantiomers revealed that the (-) enantiomer, this compound, exhibits higher potency in inhibiting nucleoside transport and exerts cardioprotective effects, while the (+) enantiomer lacks these properties []. This highlights the importance of stereochemistry in this compound's biological activity.
ANone: The provided abstracts do not delve into the specific stability challenges of this compound or describe formulation strategies employed to enhance its stability, solubility, or bioavailability.
ANone: The provided abstracts primarily focus on the pharmacological research of this compound and do not discuss SHE regulations, risk minimization procedures, or responsible practices associated with its development or handling.
A: this compound exhibits non-linear pharmacokinetics, largely due to its capacity-limited binding to the nucleoside transporter located on red blood cells [, ]. This binding significantly influences its distribution and elimination. The compound exhibits a long terminal half-life in blood (approximately 24 hours) [], but a much shorter half-life in plasma (around 10.7 hours) due to its extensive binding to red blood cells. Interestingly, the relationship between this compound concentration and its pharmacodynamic effect, namely adenosine breakdown inhibition (ABI), is also non-linear and follows a sigmoidal Emax model []. This means a high degree of transporter occupancy by this compound is needed to achieve substantial ABI.
ANone: this compound demonstrated efficacy in various experimental settings:
- Augmented Vasodilation: In human studies, this compound enhanced the vasodilatory response to adenosine in the forearm without causing significant systemic effects [, ]. This suggests potential in enhancing adenosine-mediated cardioprotection.
- Cardioprotection in Animal Models: this compound showed cardioprotective effects in animal models of myocardial ischemia. It improved functional recovery, reduced ischemic contracture, and decreased creatine kinase release, indicating a reduction in myocardial damage [, , ].
- Antihyperalgesic Activity: this compound displayed antihyperalgesic activity in guinea pig models of inflammatory pain. It effectively reversed mechanical and thermal hyperalgesia, likely mediated by enhancing endogenous adenosine levels [].
- Increased Tissue Blood Flow: In rabbit models, this compound increased blood flow in contracting skeletal muscle, suggesting a potential mechanism for its therapeutic effect in conditions like intermittent claudication [].
ANone: The provided abstracts do not mention specific resistance mechanisms to this compound or its relation to cross-resistance with other compounds or drug classes.
A: While the provided research highlights the potential therapeutic benefits of this compound, they do not provide comprehensive data on its toxicology, long-term effects, or overall safety profile. One study mentioned that high caffeine levels in humans could potentially reduce the beneficial effects of this compound on myocardial function [], suggesting a possible interaction that requires further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


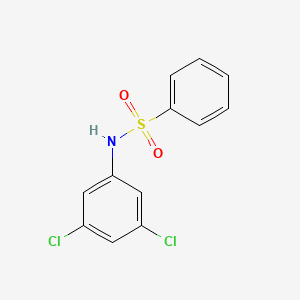
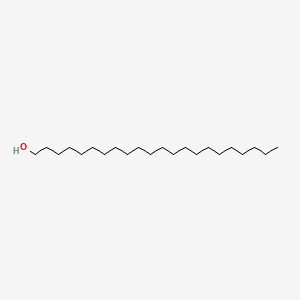
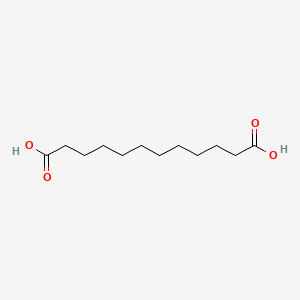
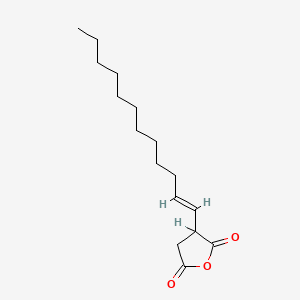
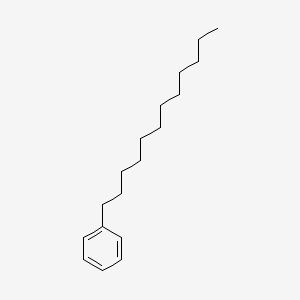
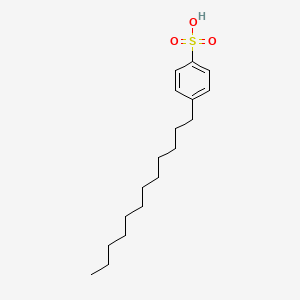
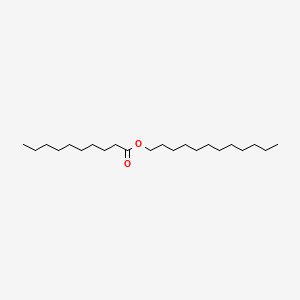

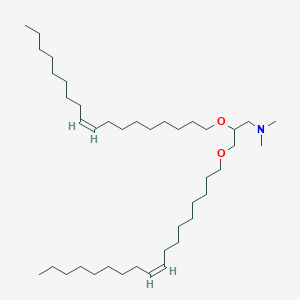
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B1670869.png)
